molecular formula C18H18N2O3 B2980661 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 923081-21-4

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2980661
CAS No.: 923081-21-4
M. Wt: 310.353
InChI Key: HQWSIDWHNYWHLF-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by a methoxy group at the 4-position and a 2-oxopyrrolidin substituent at the 3-position of the phenyl ring.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-16-10-9-14(12-15(16)20-11-5-8-17(20)21)19-18(22)13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWSIDWHNYWHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide backbone with a methoxy group and a pyrrolidinone moiety, which are significant for its pharmacological properties. The molecular formula is C16H18N2O2C_{16}H_{18}N_2O_2, and its molecular weight is approximately 286.33 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit notable antimicrobial properties. For instance, studies on related benzamide derivatives have shown significant antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa . The presence of the methoxy group enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability.

Toxicity Studies

Preliminary toxicity assessments using zebrafish embryos have been conducted to evaluate the safety profile of related compounds. These studies are crucial for understanding the potential adverse effects before advancing to mammalian models . Findings from such studies can guide further development and optimization of the compound for therapeutic applications.

Case Studies and Research Findings

A series of studies have explored the biological activities of various benzamide derivatives, including this compound. Here are some notable findings:

StudyCompound TestedBiological ActivityKey Findings
4a, 4bAntibacterialSignificant activity against E. coli and P. aeruginosa
10a - 10lAntifungalCompounds showed better activity than standard antifungal agents
Zebrafish StudyToxicity EvaluationAssessed developmental toxicity; results pending further analysis

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that it may interact with specific enzymes or receptors involved in inflammation and microbial resistance pathways. Understanding these interactions will be critical in optimizing the compound for therapeutic use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide with structurally similar benzamide derivatives:

Compound Name Substituents at Phenyl Ring Core Functional Groups Biological Target/Application Key Findings/Properties References
This compound 4-methoxy, 3-(2-oxopyrrolidin-1-yl) Benzamide, lactam Not explicitly stated (inference: neurological targets) Likely enhanced rigidity and solubility due to lactam
GR 125743 (N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-(4-pyridyl)benzamide) 4-methoxy, 3-(4-methylpiperazine) Benzamide, piperazine, pyridyl 5-HT1B/1D receptor antagonist No effect on female sexual behavior in rats; used as radioligand in binding assays
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, N-(hydroxy-dimethylethyl) Benzamide, hydroxyl, tertiary alcohol Metal-catalyzed C–H bond functionalization N,O-bidentate directing group; synthesized via benzoyl chloride/acid route
EMAC2060/EMAC2061 (thiazol-hydrazone benzamides) Thiazol-hydrazone groups Benzamide, thiazole, hydrazone HIV-1 RT inhibition Reaction yields <80%; characterized by NMR
Mepronil (2-methyl-N-(3-isopropoxyphenyl)benzamide) 3-isopropoxy, 2-methyl Benzamide, isopropoxy Agricultural pesticide Demonstrates benzamide versatility in non-pharmaceutical uses

Key Structural and Functional Insights

Substituent Impact on Target Engagement: The 2-oxopyrrolidin group in the target compound differs from GR 125743’s 4-methylpiperazine, which is critical for 5-HT1B/1D receptor binding. Methoxy groups (common in GR 125743 and the target compound) enhance electron-donating effects, improving solubility and membrane permeability .

Synthetic Routes :

  • The target compound could be synthesized via coupling of 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline with benzoyl chloride, analogous to methods used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
  • EMAC2060/2061’s lower yields (<80%) highlight challenges in introducing complex substituents (e.g., thiazole-hydrazone), which the target compound’s simpler lactam group may avoid .

Biological Applications: GR 125743’s lack of effect on female sexual behavior suggests substituent-dependent activity; the target compound’s lactam may redirect it toward other neurological or metabolic targets .

Research Findings and Implications

Pharmacological Potential: The lactam group in the target compound could improve metabolic stability compared to GR 125743’s piperazine, which is prone to oxidative metabolism. This may enhance oral bioavailability . Structural similarities to mepronil (a pesticide) underscore the scaffold’s adaptability, though the target compound’s substituents suggest pharmaceutical over agricultural use .

Unanswered Questions: No direct data exist on the target compound’s receptor binding or cytotoxicity.

Future Directions :

  • Molecular docking studies could predict interactions with 5-HT receptors or kinases.
  • Synthetic optimization (e.g., introducing halogens or heterocycles) may expand its applicability .

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